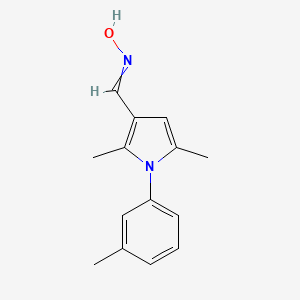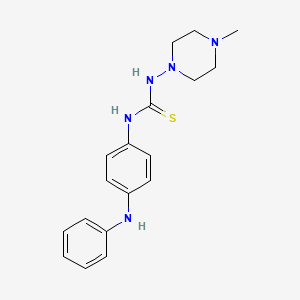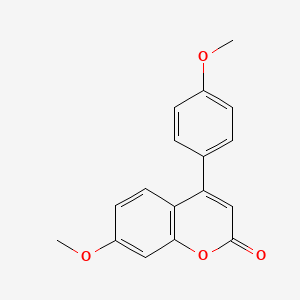
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO is a potent spin trap that can be used to detect and identify free radicals in biological systems. This molecule has attracted significant attention due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in vitro and in vivo.
作用機序
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime acts as a spin trap by reacting with free radicals to form a stable nitroxide radical. The nitroxide radical can be detected and identified by electron paramagnetic resonance (EPR) spectroscopy. This compound has been shown to scavenge superoxide anion, hydroxyl radical, and peroxynitrite in vitro and in vivo.
Biochemical and physiological effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound can protect against oxidative stress-induced cell damage and apoptosis. This compound has also been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases.
実験室実験の利点と制限
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime is a relatively stable molecule that can be easily synthesized and stored. This compound is also a potent spin trap that can be used to detect and identify free radicals in biological systems. However, this compound has some limitations for lab experiments. This compound can react with other molecules in biological systems, which can complicate the interpretation of EPR spectra. This compound can also have non-specific effects on cellular signaling pathways, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime. First, more studies are needed to investigate the role of free radicals in various diseases, and the potential therapeutic effects of this compound. Second, new methods are needed to improve the specificity and sensitivity of this compound for detecting and identifying free radicals in biological systems. Third, more studies are needed to investigate the potential side effects of this compound on cellular signaling pathways and other biological processes. Finally, new derivatives of this compound can be synthesized and tested for their potential therapeutic effects and specificity for free radicals.
合成法
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime can be synthesized by reacting 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields this compound as a yellow solid with a melting point of 64-66°C.
科学的研究の応用
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde oxime has been widely used in scientific research as a spin trap to detect and identify free radicals in biological systems. This compound can be used to study the generation and metabolism of ROS and RNS in various diseases, including cancer, cardiovascular disease, neurodegenerative diseases, and inflammatory diseases. This compound has also been used to investigate the role of free radicals in aging and oxidative stress.
特性
IUPAC Name |
N-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15-17)12(16)3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPSQTGOFKLHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976071 |
Source


|
| Record name | N-{[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6064-68-2 |
Source


|
| Record name | N-{[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)




![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)

